(1-Fluoro-2-iodoprop-1-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Fluoro-2-iodoprop-1-en-1-yl)benzene: is a chemical compound with the molecular formula C9H8FI It is an organic compound that features a benzene ring substituted with a fluoro and an iodo group, along with a prop-1-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is through electrophilic aromatic substitution, where a benzene derivative undergoes substitution reactions to introduce the desired functional groups .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: (1-Fluoro-2-iodoprop-1-en-1-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and iodo groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reaction conditions.
Addition Reactions: The prop-1-en-1-yl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized compounds .
Scientific Research Applications
Chemistry: In chemistry, (1-Fluoro-2-iodoprop-1-en-1-yl)benzene is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers explore its interactions with biological targets to develop new pharmaceuticals or study its effects on biological systems .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical manufacturing .
Mechanism of Action
The mechanism by which (1-Fluoro-2-iodoprop-1-en-1-yl)benzene exerts its effects depends on its interactions with molecular targets. The fluoro and iodo groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
1-Fluoro-2-iodobenzene: Similar structure but lacks the prop-1-en-1-yl group.
1-Fluoro-4-iodobenzene: Similar structure but with different substitution pattern on the benzene ring.
1-Fluoro-2-methylbenzene: Similar structure but with a methyl group instead of the iodo group.
Uniqueness: (1-Fluoro-2-iodoprop-1-en-1-yl)benzene is unique due to the presence of both fluoro and iodo groups along with the prop-1-en-1-yl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
61124-55-8 |
---|---|
Molecular Formula |
C9H8FI |
Molecular Weight |
262.06 g/mol |
IUPAC Name |
(1-fluoro-2-iodoprop-1-enyl)benzene |
InChI |
InChI=1S/C9H8FI/c1-7(11)9(10)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
IYILSVRFVRLPTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.